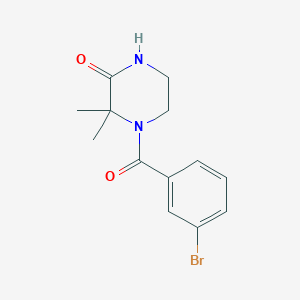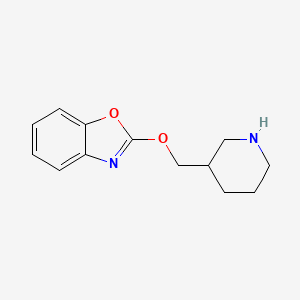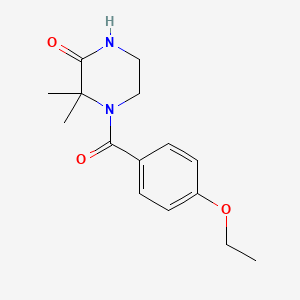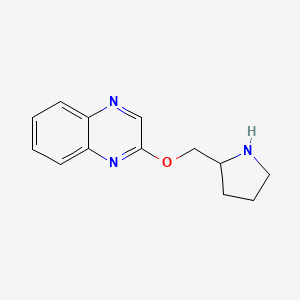
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a dimethylpiperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromobenzoic acid and 3,3-dimethylpiperazine.
Formation of 3-bromobenzoyl chloride: 3-bromobenzoic acid is converted to 3-bromobenzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions.
Acylation Reaction: The 3-bromobenzoyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine or pyridine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group in the piperazinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperazinones with various functional groups replacing the bromine atom.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products include dehalogenated or reduced piperazinones.
Scientific Research Applications
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, depending on its structural modifications.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromobenzoyl)morpholine: Similar in structure but with a morpholine ring instead of a piperazine ring.
3-bromobenzoyl chloride: A precursor in the synthesis of 4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one.
3,3-dimethylpiperazine: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both a bromobenzoyl group and a dimethylpiperazinone ring, which confer specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-(3-bromobenzoyl)-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-6-7-16(13)11(17)9-4-3-5-10(14)8-9/h3-5,8H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWNDHGPTBJUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC(=CC=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497375.png)
![4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B6497382.png)
![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)
![(2Z)-7-[(3,5-dimethylpiperidin-1-yl)methyl]-2-[(furan-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6497398.png)
![methyl 2-{[(2Z)-2-[(furan-2-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B6497406.png)
![2-[(5Z)-5-[(8-ethoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497411.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B6497413.png)
![4-methyl-6-[(piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6497415.png)
![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)

![3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one](/img/structure/B6497462.png)

